(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate
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Overview
Description
Preparation Methods
Chlorsuperlutin is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions typically involve the use of reagents such as chlorinating agents and methylene donors under controlled temperature and pressure . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Chlorsuperlutin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of chlorsuperlutin with modified functional groups.
Scientific Research Applications
Chlorsuperlutin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and the effects of structural modifications on biological activity.
Biology: It is used in research on hormone regulation and reproductive biology.
Medicine: It has been studied for its potential use in hormone replacement therapy and contraceptive formulations.
Mechanism of Action
Chlorsuperlutin exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of reproductive functions, modulation of the menstrual cycle, and maintenance of pregnancy .
Comparison with Similar Compounds
Chlorsuperlutin is unique among progestins due to its specific structural modifications, which confer distinct biological properties. Similar compounds include:
Bromethenmadinone acetate (bromsuperlutin): An analogue that was assessed but never marketed.
Melengestrol acetate (methylsuperlutin): Used in veterinary medicine.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activity and applications.
Properties
Molecular Formula |
C24H29ClO4 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(17-acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C24H29ClO4/c1-13-10-19-17-12-21(25)20-11-16(28)6-8-22(20,4)18(17)7-9-23(19,5)24(13,14(2)26)29-15(3)27/h11-12,17-19H,1,6-10H2,2-5H3 |
InChI Key |
MDTBKPVVPCIBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
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